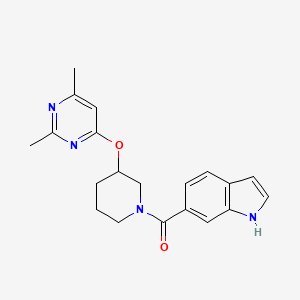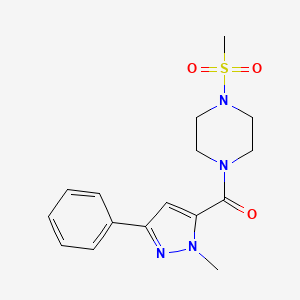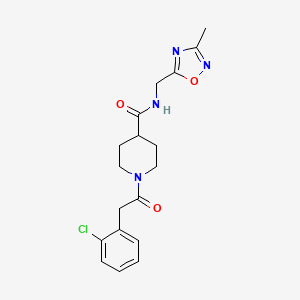
1-(2-(2-chlorophenyl)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-chlorophenyl)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H21ClN4O3 and its molecular weight is 376.84. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-chlorophenyl)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-chlorophenyl)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Compounds with structures similar to the one have been reported to exhibit antiviral properties. For instance, derivatives of indole, which share some structural similarities, have shown inhibitory activity against influenza A and other viruses . While the specific antiviral activity of our compound has not been detailed, its structural complexity could potentially be leveraged to develop new antiviral agents through targeted synthesis and screening.
Anti-inflammatory Properties
The presence of a piperidine moiety within the compound’s structure is often associated with anti-inflammatory effects. Research on related compounds has demonstrated significant potential in reducing inflammation, which could be beneficial in the treatment of chronic inflammatory diseases .
Anticancer Potential
Heterocyclic compounds like the one described have been found to possess anticancer activities. The structural features, such as the 1,2,4-oxadiazol ring, are known to contribute to this biological activity. These compounds can be designed to target specific cancer cell lines, offering a pathway for the development of new oncology medications .
Antimicrobial Efficacy
The structural complexity of the compound suggests it could be effective against a range of microbial infections. Indole derivatives, for example, have been utilized for their antimicrobial properties, and the compound could be explored for similar applications .
Antitubercular Activity
Compounds containing heterocyclic rings have shown promising results against Mycobacterium tuberculosis. The synthesis of new derivatives based on the given compound could lead to the discovery of potent antitubercular agents .
Antidiabetic Applications
The molecular structure hints at the possibility of antidiabetic applications. By interacting with biological pathways related to insulin production and glucose metabolism, derivatives of this compound could be synthesized to create new treatments for diabetes .
properties
IUPAC Name |
1-[2-(2-chlorophenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c1-12-21-16(26-22-12)11-20-18(25)13-6-8-23(9-7-13)17(24)10-14-4-2-3-5-15(14)19/h2-5,13H,6-11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGKMGADJJNTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

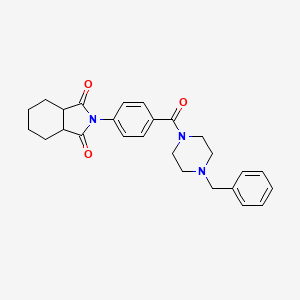


![[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2765489.png)
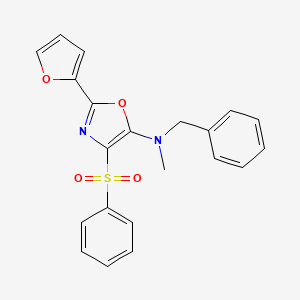
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765493.png)
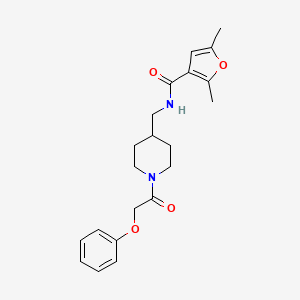

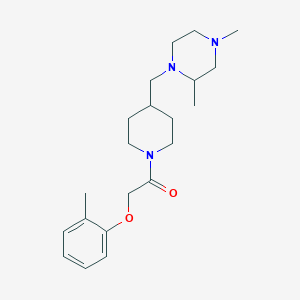
![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2765499.png)

